molecular formula C11H15ClN2O B2780794 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride CAS No. 2580226-51-1

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride

Cat. No.: B2780794
CAS No.: 2580226-51-1
M. Wt: 226.7
InChI Key: DJVVLRHPMLUBDS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminomethyl group attached to an isoindoline core, which is further substituted with an ethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Scientific Research Applications

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride” would depend on its intended use. For instance, muscimol, a psychoactive isoxazole, acts as a remarkably selective agonist at ionotropic receptors for the inhibitory neurotransmitter GABA .

Safety and Hazards

The safety and hazards associated with “5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride” would depend on its physical and chemical properties, as well as how it is handled and used. For instance, in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids .

Future Directions

The future directions for “5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride” would depend on its potential applications. For instance, the introduction of the 3API 2 cation increases the carrier conductivity and produces a high-quality perovskite film with no pinhole and connected grains, which is favorable for efficient carrier transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride typically involves the following steps:

    Formation of the Isoindoline Core: The initial step involves the cyclization of appropriate precursors to form the isoindoline core. This can be achieved through various methods, including the reaction of phthalic anhydride with amines under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the isoindoline core.

    Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to purify the final product.

    Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation Products: Oxo derivatives of the isoindoline core.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-thiouridine: Another compound with an aminomethyl group, but with a thiouridine core.

    Muscimol: A compound with a similar aminomethyl group but with an isoxazole core.

Uniqueness

5-(Aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride is unique due to its specific isoindoline core and the presence of both aminomethyl and ethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(aminomethyl)-2-ethyl-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-2-13-7-9-5-8(6-12)3-4-10(9)11(13)14;/h3-5H,2,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVLRHPMLUBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1=O)C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580226-51-1
Record name 5-(aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
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